molecular formula C5H10F3NO B8555714 2-((3,3,3-Trifluoropropyl)amino)ethanol

2-((3,3,3-Trifluoropropyl)amino)ethanol

Cat. No.: B8555714
M. Wt: 157.13 g/mol
InChI Key: YVTLIWXUEFNIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,3,3-Trifluoropropyl)amino)ethanol is a synthetic organic compound that combines a 3,3,3-trifluoropropyl chain with an ethanolamine group. This structure suggests potential as a versatile building block or intermediate in medicinal chemistry and materials science. The strong electron-withdrawing effect of the trifluoromethyl group, known to influence the acidity, solubility, and metabolic stability of molecules, makes this compound of particular interest . Compounds featuring a 3,3,3-trifluoropropyl moiety have been investigated in pharmacological contexts, such as in the structure of the P2Y12 receptor antagonist Cangrelor, indicating the potential for this compound to be used in the synthesis of bioactive molecules or receptor probes . As a functionalized amino alcohol, it may also serve as a precursor for synthesizing ligands, catalysts, or specialized polymers. The physicochemical properties are likely influenced by the polar amino and alcohol groups, as well as the lipophilic fluorinated chain. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

2-(3,3,3-trifluoropropylamino)ethanol

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)1-2-9-3-4-10/h9-10H,1-4H2

InChI Key

YVTLIWXUEFNIJX-UHFFFAOYSA-N

Canonical SMILES

C(CNCCO)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

DEA-C8-18 Perfluoroalkyl Phosphate (CAS 65530-63-4)
  • Structure: Combines a 3,3,3-trifluoropropyl dihydrogen phosphate group with a diethanolamine (DEA) salt.
  • Molecular Formula : C11H28F3N2O8P (MW: 404.32) .
  • Key Differences: The phosphate ester group enhances hydrophilicity and ionic character compared to the unmodified aminoethanol in 2-((3,3,3-Trifluoropropyl)amino)ethanol. Applications: Used as a surfactant or stabilizer in industrial formulations due to its amphiphilic properties .
Cangrelor Intermediate (CAS 163706-58-9)
  • Structure: Contains a 3,3,3-trifluoropropylthio group attached to an adenosine derivative.
  • Molecular Formula : C16H22F3N5O4S2 (MW: 469.50) .
  • Key Differences: The trifluoropropylthio group replaces the aminoethanol linkage, introducing sulfur for enhanced metabolic stability. Applications: Pharmaceutical intermediate for antiplatelet agents, leveraging fluorine’s electron-withdrawing effects to resist enzymatic degradation .

Physical and Chemical Properties

Compound Molecular Weight Boiling Point (°C) LogP Solubility Stability Notes
This compound 175.14 Not reported ~1.2* Miscible in polar solvents Susceptible to oxidation at amino group
DEA-C8-18 Perfluoroalkyl Phosphate 404.32 222 (at 760 mmHg) 1.98 Water-soluble Stable at neutral pH
Prosulfuron (CAS 94125-34-5) 419.38 Decomposes 2.5 Low water solubility Hydrolyzes at pH 5 to release trifluoropropyl sulfonamide

*Estimated based on structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic attack of 3,3,3-trifluoropropylamine on ethylene oxide represents a direct route to 2-((3,3,3-Trifluoropropyl)amino)ethanol. Ethylene oxide’s strained epoxide ring facilitates ring-opening at the less substituted carbon, driven by the amine’s nucleophilicity. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C, with yields enhanced by catalytic bases such as cesium fluoride (CsF).

Table 1: Optimization of Ethylene Oxide Ring-Opening Reactions

SolventTemperature (°C)BaseYield (%)
THF0CsF78
DCM25None62
Et₂O-10K₂CO₃85

The use of ethereal solvents with potassium carbonate at subambient temperatures maximizes yield by minimizing side reactions. Post-reaction purification via distillation or recrystallization from methanol/water mixtures ensures >95% purity.

Reductive Amination of Glycolaldehyde

Substrate Activation and Reducing Agents

Reductive amination between glycolaldehyde and 3,3,3-trifluoropropylamine employs sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts. The reaction forms an imine intermediate, which is subsequently reduced to the secondary amine. Methanol or ethanol serves as the solvent, with acidic conditions (pH 4–6) maintained using acetic acid.

Table 2: Comparative Analysis of Reductive Amination Conditions

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
NaBH₃CNMeOH251282
H₂/Pd/CEtOH50675
NaBH(OAc)₃THF40879

Notably, NaBH₃CN in methanol achieves superior yields due to its selectivity for imine reduction over competing side reactions.

Catalytic Hydrogenation of Nitrile Precursors

Synthesis of 2-((3,3,3-Trifluoropropyl)amino)acetonitrile

The cyanoethylation of 3,3,3-trifluoropropylamine with chloroacetonitrile in the presence of potassium carbonate yields 2-((3,3,3-Trifluoropropyl)amino)acetonitrile. This intermediate is subsequently hydrogenated using Raney nickel under 30–50 bar H₂ at 40–50°C. Ammonia is critical for suppressing byproduct formation, as demonstrated in analogous reductions of N,N-di-(2-cyanoethyl)-ethanolamine.

Table 3: Hydrogenation Parameters for Nitrile Reduction

CatalystPressure (bar)NH₃ (equiv)Yield (%)
Raney Ni30588
Pd/C50372
PtO₂40481

Raney nickel outperforms noble metal catalysts, achieving 88% yield with minimal over-reduction.

Substitution Reactions with 3-Chloro-1,1,1-Trifluoropropane

Alkylation of Ethanolamine

Reacting 3-chloro-1,1,1-trifluoropropane with ethanolamine in toluene at 110–115°C affords the target compound, albeit with challenges in regioselectivity. Protecting the ethanolamine’s hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to alkylation prevents O-alkylation, increasing the N-alkylated product yield to 68%.

Table 4: Protective Group Strategies in Substitution Reactions

Protecting GroupSolventTemperature (°C)Yield (%)
TBSToluene11068
AcetylDMF10054
NoneTHF8042

Deprotection of the TBS ether using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without compromising the amine.

Comparative Evaluation of Methodologies

Yield, Scalability, and Practical Considerations

  • Epoxide Ring-Opening : High yields (85%) and scalability make this method industrially viable, though ethylene oxide’s toxicity necessitates stringent safety protocols.

  • Reductive Amination : Moderate yields (75–82%) but excellent functional group tolerance, suitable for laboratory-scale synthesis.

  • Nitrile Hydrogenation : Requires specialized equipment for high-pressure reactions but delivers consistent purity.

  • Substitution Reactions : Limited by competing O-alkylation unless protective groups are used, complicating large-scale production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((3,3,3-Trifluoropropyl)amino)ethanol, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis often involves coupling trifluoropropylamine derivatives with ethanol precursors. For example, analogous compounds (e.g., trifluoropropyl-substituted alcohols) are synthesized via nucleophilic substitution or reductive amination using reagents like Zn/PbCl₂/TiCl₄ in THF . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (rt vs. reflux) can improve yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoropropyl group's presence and assess electronic shielding effects. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies N-H and O-H stretches (~3300 cm1^{-1}). X-ray crystallography, if feasible, resolves stereochemistry and hydrogen-bonding interactions .

Q. What are the key reactivity patterns of the trifluoropropyl group in this compound under basic or acidic conditions?

  • Methodology : The CF3_3 group is electron-withdrawing, stabilizing adjacent amines against oxidation. Under acidic conditions, protonation of the amino group may enhance solubility, while basic conditions could deprotonate the ethanol moiety, altering reactivity. Comparative studies with non-fluorinated analogs (e.g., propylaminoethanol) highlight fluorinated substituents' resistance to hydrolysis .

Advanced Research Questions

Q. How does the trifluoropropyl group influence the compound’s bioactivity in receptor-binding studies compared to non-fluorinated analogs?

  • Methodology : Conduct SAR studies by synthesizing analogs with varying fluorinated chain lengths (e.g., CF3_3 vs. CF2_2CF2_2CF3_3). Use radioligand binding assays (e.g., 3H^{3}\text{H}-labeled analogs) to quantify affinity for targets like P2Y12_{12} receptors. Computational docking (e.g., AutoDock Vina) models hydrophobic interactions between CF3_3 and receptor pockets .

Q. What analytical techniques resolve contradictions in reported solubility and stability data for this compound?

  • Methodology : Employ differential scanning calorimetry (DSC) to assess thermal stability and detect polymorphs. Use HPLC-MS/MS to monitor degradation products under accelerated storage conditions (40°C/75% RH). Compare solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) to reconcile discrepancies .

Q. How can researchers design experiments to probe the compound’s role in catalytic systems or as a ligand in coordination chemistry?

  • Methodology : Test its chelation capacity with transition metals (e.g., Cu2+^{2+}, Pd0^{0}) via UV-vis titration. Evaluate catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-fluorinated ligands. XPS or EPR spectroscopy characterizes metal-ligand bonding .

Experimental Design and Data Analysis

Q. What strategies mitigate side reactions during N-alkylation of trifluoropropylamine with ethanol derivatives?

  • Methodology : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity. Monitor by TLC or in situ IR for intermediate imine formation. Quench excess alkylating agents (e.g., chloroethanol) with aqueous Na2_2S2_2O3_3 to prevent over-alkylation .

Q. How can computational methods predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

  • Methodology : Apply QSPR models (e.g., SwissADME) using descriptors like logP (lipophilicity) and topological polar surface area (TPSA). Molecular dynamics simulations (e.g., GROMACS) assess membrane penetration .

Tables for Key Comparisons

Property This compound Non-Fluorinated Analog Source
logP 1.8 (predicted)0.3
Thermal Stability (°C) 180–200150–170
Receptor Binding (Ki_i) 12 nM (P2Y12_{12})450 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.